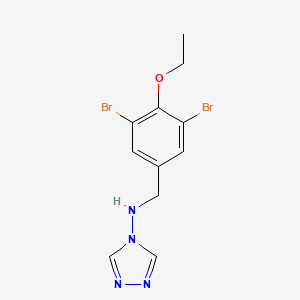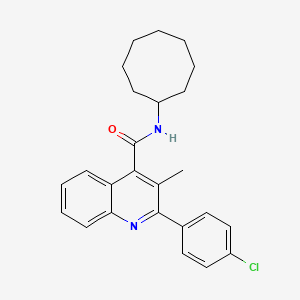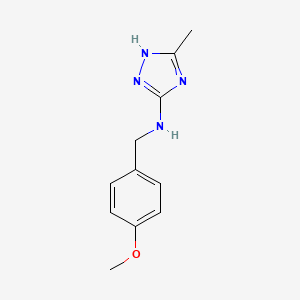
N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a benzyl group substituted with bromine and ethoxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The starting material, 4-ethoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent to introduce bromine atoms at the 3 and 5 positions of the benzyl ring.
Formation of Triazole Ring: The brominated intermediate is then reacted with hydrazine hydrate to form the triazole ring. This step involves cyclization and the formation of the triazole ring structure.
Amine Substitution: The final step involves the substitution of the triazole ring with an amine group, typically using a suitable amine reagent under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atoms in the benzyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine: has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and substituted benzyl group allow it to bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine: can be compared with other similar compounds, such as:
N-(3,5-dibromo-4-ethoxybenzyl)ethanamine: This compound has a similar benzyl group but lacks the triazole ring, resulting in different chemical and biological properties.
N-(3,5-dibromo-4-ethoxybenzyl)-2-(1,3-thiazol-4-yl)ethanamine:
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H12Br2N4O |
|---|---|
Peso molecular |
376.05 g/mol |
Nombre IUPAC |
N-[(3,5-dibromo-4-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C11H12Br2N4O/c1-2-18-11-9(12)3-8(4-10(11)13)5-16-17-6-14-15-7-17/h3-4,6-7,16H,2,5H2,1H3 |
Clave InChI |
WFPFSPNVHWXHRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)CNN2C=NN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B15152620.png)
![N-(4-bromophenyl)-3-(3-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B15152625.png)


![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B15152654.png)


![3-(4-chlorophenyl)-5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B15152673.png)
![4-bromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B15152677.png)
![2-{2-methoxy-4-[(prop-2-en-1-ylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B15152686.png)
![N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B15152697.png)
![4-chloro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15152698.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B15152709.png)
![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B15152725.png)
